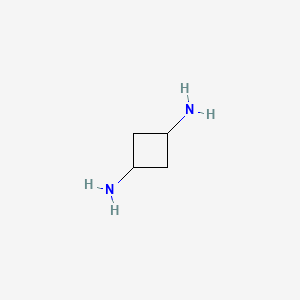

Cyclobutane-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLSVYARXBFEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621636 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91301-66-5 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis- and trans-1,3-Diaminocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis- and trans-1,3-Diaminocyclobutane are conformationally restricted diamine building blocks that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid cyclobutane core offers a unique scaffold for the spatial presentation of amino functionalities, which can lead to enhanced binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the synthetic routes to obtain the cis and trans isomers of 1,3-diaminocyclobutane, with a focus on detailed experimental protocols and quantitative data to aid in their practical application. The methodologies described herein are primarily based on the work of Radchenko et al., who have developed robust strategies for the stereoselective synthesis of these valuable compounds.[1][2]

Synthetic Strategies

The primary approach to the synthesis of both cis- and trans-1,3-diaminocyclobutane involves the initial construction of a suitably functionalized cyclobutane ring, followed by the stereoselective introduction of the two amino groups. The key strategies employed are:

-

Malonate Ester Synthesis: This classical method is utilized to form the cyclobutane-1,1-dicarboxylate core, which serves as a versatile precursor to both isomers.

-

Curtius Rearrangement: This reaction is employed for the conversion of a carboxylic acid group into a protected amine (carbamate) with retention of stereochemistry.

-

Reductive Amination: This method is used to introduce an amino group from a ketone precursor.

The stereochemical outcome (cis or trans) is controlled by the choice of reagents and reaction conditions in the subsequent functional group transformations.

Synthesis of cis-1,3-Diaminocyclobutane

The synthesis of the cis-isomer typically proceeds through a pathway involving a Curtius rearrangement of a cis-substituted cyclobutanecarboxylic acid intermediate.

Experimental Workflow for cis-1,3-Diaminocyclobutane Synthesis

References

An In-depth Technical Guide to the Molecular Structure of Cyclobutane-1,3-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,3-diamine derivatives represent a class of rigid scaffolds that have garnered significant interest in medicinal chemistry and materials science. Their constrained four-membered ring system offers a unique three-dimensional geometry that can be exploited to control the spatial orientation of substituents, making them valuable building blocks in drug design. This technical guide provides a comprehensive overview of the molecular structure of these derivatives, focusing on their synthesis, conformational analysis, and structure-activity relationships, particularly in the context of their emerging role as Janus kinase (JAK) inhibitors.

Synthesis of this compound Derivatives

The synthesis of cis- and trans-cyclobutane-1,3-diamine, the core of these derivatives, typically starts from the corresponding dicarboxylic acids. A common and effective method involves the Curtius rearrangement, which converts carboxylic acids into primary amines with retention of configuration.

Experimental Protocol: Synthesis of cis- and trans-Cyclobutane-1,3-diamine via Curtius Rearrangement

This protocol outlines the general steps for the synthesis of cis- and trans-cyclobutane-1,3-diamine from their respective dicarboxylic acid precursors.

Materials:

-

cis- or trans-cyclobutane-1,3-dicarboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene or dioxane

-

Benzyl alcohol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Acid Chloride Formation: The dicarboxylic acid is converted to its corresponding diacyl chloride by refluxing with an excess of thionyl chloride or by reacting with oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF. The excess reagent and solvent are removed under reduced pressure.

-

Acyl Azide Formation: The crude diacyl chloride is dissolved in an anhydrous solvent (e.g., acetone or THF) and treated with an aqueous solution of sodium azide at low temperature (typically 0 °C). The reaction is stirred for several hours, after which the acyl azide is extracted with a non-polar solvent like diethyl ether.

-

Curtius Rearrangement and Carbamate Formation: The acyl azide solution is dried and the solvent is carefully evaporated. The residue is then dissolved in an anhydrous inert solvent like toluene or dioxane and heated to induce the Curtius rearrangement, forming the diisocyanate. The reaction mixture is then treated with an alcohol, such as benzyl alcohol, to trap the isocyanate as a stable carbamate derivative.

-

Deprotection to Diamine: The resulting dicarbamate is deprotected to yield the free diamine. For benzyl carbamates, this is typically achieved by catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The catalyst is then filtered off, and the diamine can be isolated as its hydrochloride salt by treatment with HCl or as the free base after neutralization with a base like NaOH.

Logical Workflow for the Synthesis of this compound

Caption: General synthetic route to cyclobutane-1,3-diamines from dicarboxylic acids.

Molecular Structure and Conformational Analysis

The puckered nature of the cyclobutane ring is a defining feature of these derivatives, leading to distinct spatial arrangements for cis and trans isomers. This has profound implications for their biological activity and physical properties. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to elucidate their three-dimensional structures.

The cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to relieve ring strain.[1] This puckering results in two distinct positions for substituents: axial and equatorial-like. The interconversion between these puckered conformations is rapid at room temperature.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information on the solid-state conformation, including bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Quantitative Structural Data

The following table summarizes representative bond lengths and angles for a generic disubstituted cyclobutane ring, illustrating the typical puckered geometry. Actual values will vary depending on the specific substituents.

| Parameter | cis-Isomer (diaxial-like) | trans-Isomer (axial-equatorial-like) |

| C1-C2 Bond Length (Å) | ~1.55 | ~1.55 |

| C2-C3 Bond Length (Å) | ~1.56 | ~1.56 |

| C1-C2-C3 Bond Angle (°) | ~88 | ~88 |

| C2-C3-C4 Bond Angle (°) | ~89 | ~89 |

| Puckering Angle (°) | ~30 | ~35 |

| Dihedral Angle (H-C1-C2-H) (°) | Varies with puckering | Varies with puckering |

Note: This data is illustrative. Specific values must be obtained from crystallographic databases for individual derivatives.

NMR Spectroscopy

NMR spectroscopy provides valuable information about the structure and dynamics of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are used to confirm the identity and purity of the compounds, while advanced techniques like NOESY can provide insights into the relative stereochemistry and conformation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard parameters are used, but for quantitative analysis, a longer relaxation delay may be necessary.

-

Spectral Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the structure. For conformational analysis, the magnitudes of vicinal coupling constants and NOE correlations are particularly informative.

Illustrative NMR Data Interpretation

| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |

| cis | Protons on C2 and C4 may show complex splitting patterns due to the puckered ring. The methine protons at C1 and C3 will have a specific coupling constant depending on the dihedral angle to adjacent methylene protons. | Fewer signals due to higher symmetry compared to the trans isomer in certain conformations. |

| trans | More complex spectrum due to lower symmetry. The methine protons at C1 and C3 will exhibit different chemical shifts and coupling patterns compared to the cis isomer. | More signals due to the lower symmetry. |

Structure-Activity Relationship (SAR) of this compound Derivatives as JAK Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate cell growth, differentiation, and immune responses.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers, making JAKs attractive therapeutic targets.[2][4] Several this compound derivatives have emerged as potent and selective JAK inhibitors.

The rigid cyclobutane scaffold serves to orient the pharmacophoric groups in a precise manner, enhancing binding affinity and selectivity for the target kinase. The cis and trans isomers often exhibit significantly different biological activities due to the distinct spatial arrangement of their substituents.

JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is a primary route for signal transduction from cytokine receptors to the nucleus. Upon cytokine binding, the associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3][5]

Mechanism of Inhibition by this compound Derivatives

Many small molecule JAK inhibitors, including those based on the this compound scaffold, are ATP-competitive inhibitors. They bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.

JAK-STAT Signaling Pathway Diagram

Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.

Quantitative Structure-Activity Relationship (QSAR) Insights

While specific QSAR studies on this compound derivatives as JAK inhibitors are still emerging, general principles can be inferred from related classes of inhibitors. The nature and position of substituents on the diamine scaffold are critical for potency and selectivity.

| Substituent Position | General SAR Observations |

| Amine at C1 | Typically forms a key interaction with the hinge region of the kinase ATP-binding site. |

| Substituent at C1 | Can be varied to modulate potency and selectivity. Bulky groups may enhance van der Waals interactions. |

| Amine at C3 | Often serves as an attachment point for a linker to a second pharmacophoric group that explores other regions of the ATP-binding site. |

| Substituent at C3 | Can influence solubility, metabolic stability, and pharmacokinetic properties. |

| Stereochemistry (cis vs. trans) | The relative orientation of the substituents dramatically affects the overall shape of the molecule and its fit within the binding pocket, often leading to large differences in activity between isomers. |

Conclusion

This compound derivatives offer a rigid and tunable platform for the design of novel bioactive molecules. Their synthesis is accessible through established chemical transformations, and their three-dimensional structures can be thoroughly characterized by modern analytical techniques. The distinct conformational preferences of cis and trans isomers provide a powerful tool for probing structure-activity relationships, as exemplified by their application as inhibitors of the JAK-STAT signaling pathway. Further exploration of this chemical space is likely to yield new therapeutic agents with improved potency and selectivity.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

Conformational Landscape of Cyclobutane-1,3-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,3-diamine stands as a pivotal structural motif in medicinal chemistry and materials science, offering a rigid scaffold that imparts unique conformational constraints. Understanding the three-dimensional arrangement of its substituents is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive conformational analysis of cis- and trans-cyclobutane-1,3-diamine, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain, at the cost of a slight increase in angle strain.[1][2] This puckering gives rise to axial and equatorial positions for substituents, analogous to the chair conformation of cyclohexane. The interplay of steric and electronic effects governs the preferred conformation and the orientation of the amino substituents in the cis and trans isomers.

Conformational Isomers of this compound

The relative orientation of the two amino groups in this compound gives rise to cis and trans diastereomers. Each of these isomers, in turn, can exist in different conformations due to the puckering of the cyclobutane ring.

cis-Cyclobutane-1,3-diamine

For the cis isomer, the two amino groups are on the same side of the ring. This can lead to two principal puckered conformations: a diequatorial (e,e) and a diaxial (a,a) conformer. Generally, the diequatorial conformation is significantly more stable as it minimizes steric hindrance between the substituents and the ring hydrogens.[2] The diaxial conformation would introduce significant 1,3-diaxial interactions, a destabilizing steric clash.

trans-Cyclobutane-1,3-diamine

In the trans isomer, the amino groups are on opposite sides of the ring. This arrangement results in each conformer having one axial and one equatorial amino group (a,e). Ring flipping interconverts these two equivalent (a,e) conformations.

Experimental Determination of Conformation

The preferred conformations of this compound derivatives have been elucidated through a combination of experimental techniques, primarily X-ray crystallography for the solid state and NMR spectroscopy for the solution state.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and dihedral angles in the solid state. Studies on Boc-monoprotected derivatives of cis- and trans-1,3-diaminocyclobutane have provided key insights into their solid-state conformations.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the structural determination of small organic molecules like this compound derivatives is as follows:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

NMR Spectroscopy

NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, is a powerful tool for determining the conformation of molecules in solution. The magnitude of the vicinal coupling constant (³J) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the coupling constants between the protons on the cyclobutane ring, the degree of ring puckering and the axial/equatorial orientation of the substituents can be inferred.

Experimental Protocol: ¹H NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically between 1-10 mg/mL.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. Standard one-dimensional ¹H spectra and, if necessary, two-dimensional correlation experiments (e.g., COSY) are recorded to aid in the assignment of proton signals.

-

Data Analysis: The chemical shifts, multiplicities, and coupling constants for all proton signals are determined from the spectra. The vicinal coupling constants between the methine protons and the adjacent methylene protons are of particular importance for conformational analysis.

Computational Analysis

In silico methods, particularly Density Functional Theory (DFT) calculations, are invaluable for complementing experimental data. These calculations can provide the relative energies of different conformers, optimized geometries, and predicted NMR parameters.

Computational Protocol: DFT-Based Conformational Analysis

-

Model Building: The initial 3D structures of the different possible conformers of cis- and trans-cyclobutane-1,3-diamine are built.

-

Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The relative energies of the optimized structures are then calculated to determine the most stable conformers.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

NMR Parameter Prediction: NMR chemical shifts and coupling constants can be calculated for the optimized geometries to compare with experimental data.

Quantitative Data Summary

The following tables summarize key quantitative data derived from experimental and computational studies on this compound and its derivatives.

| Parameter | cis-Isomer (diequatorial) | trans-Isomer (equatorial/axial) | Method | Reference |

| Puckering Angle (θ) | ~25-35° | ~25-35° | X-ray, DFT | [4] |

| Relative Energy | More Stable | Less Stable | DFT | [2] |

Table 1: Conformational Parameters of this compound Isomers

| Interaction | Typical Dihedral Angle | Expected ³J (Hz) |

| H_ax - H_ax | ~180° | 8 - 12 |

| H_ax - H_eq | ~60° | 2 - 5 |

| H_eq - H_eq | ~60° | 2 - 5 |

Table 2: Typical ³J Coupling Constants in Puckered Cyclobutanes

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and experimental workflows.

Caption: Conformational equilibrium of cis-cyclobutane-1,3-diamine.

Caption: Conformational equilibrium of trans-cyclobutane-1,3-diamine.

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a rich and subtle interplay of steric and electronic factors that dictate its three-dimensional structure. The cis isomer predominantly adopts a puckered conformation with both amino groups in equatorial positions to minimize steric strain. The trans isomer exists as a dynamic equilibrium of two equivalent conformations, each with one axial and one equatorial amino group. A combined approach utilizing X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a thorough understanding of the conformational landscape of this important molecular scaffold. This knowledge is critical for leveraging the unique structural features of this compound in the design of next-generation pharmaceuticals and advanced materials.

References

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Cyclobutane-1,3-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,3-diamine, a four-membered ring carbocycle with amino groups at the 1 and 3 positions, has emerged as a critical building block in medicinal chemistry and materials science. Its rigid, puckered structure offers a unique three-dimensional scaffold that can impart desirable properties to molecules, including enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the physical and chemical properties of the cis and trans isomers of this compound, detailed experimental protocols, and insights into its applications, particularly in the development of Janus kinase (JAK) inhibitors.

Physical and Chemical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | PubChem[1] |

| Molecular Weight | 86.14 g/mol | PubChem[1] |

| CAS Number | 91301-66-5 (unspecified stereochemistry) | PubChem[1] |

| Topological Polar Surface Area | 52 Ų | PubChem[1] |

| XLogP3 | -1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Table 2: Physicochemical Properties of cis- and trans-Cyclobutane-1,3-diamine

| Property | cis-Isomer | trans-Isomer |

| CAS Number | 1363382-21-1[2][3] | 1523571-17-6 (dihydrochloride)[4] |

| Predicted pKa | 10.78 ± 0.40 | Not Found |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Spectral Data

Definitive spectral data for the free base forms of cis- and trans-cyclobutane-1,3-diamine are scarce in publicly available literature. However, data for derivatives and related structures can provide an indication of the expected spectral characteristics.

-

¹H NMR: The proton NMR spectra of cyclobutane derivatives are complex due to the puckered nature of the ring, which leads to non-equivalent protons.

-

¹³C NMR: The carbon NMR spectra are expected to show signals corresponding to the methine and methylene carbons of the cyclobutane ring.

-

FTIR: The infrared spectra of both isomers will exhibit characteristic N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations, as well as C-N stretching, will also be present.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (86.14 g/mol ).

Experimental Protocols

The synthesis of cis- and trans-cyclobutane-1,3-diamine often starts from cyclobutane-1,3-dicarboxylic acid and involves multiple steps. A general synthetic approach is outlined below, based on established methodologies for similar compounds.

Synthesis of cis- and trans-Cyclobutane-1,3-dicarboxylic Acid

A common route to cyclobutane-1,3-dicarboxylic acid involves the [2+2] cycloaddition of an appropriate ketene or a multi-step synthesis starting from diethyl malonate. The separation of the cis and trans isomers can be achieved by fractional crystallization of the diacids or their derivatives.[5][6]

Conversion to cis- and trans-Cyclobutane-1,3-diamine

A potential synthetic pathway from the dicarboxylic acids to the diamines involves a Curtius rearrangement.

Experimental Details (Illustrative):

-

Amide Formation: The separated cis- or trans-cyclobutane-1,3-dicarboxylic acid is converted to the corresponding diacyl chloride using thionyl chloride or oxalyl chloride.

-

Curtius Rearrangement: The diacyl chloride is then reacted with sodium azide to form the diacyl azide. Gentle heating of the diacyl azide in an inert solvent induces the Curtius rearrangement to yield the diisocyanate.

-

Hydrolysis: The diisocyanate is subsequently hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to give the corresponding diamine dihydrochloride salt.

-

Liberation of the Free Diamine: The free diamine is obtained by treating the dihydrochloride salt with a base, followed by extraction and purification, typically by distillation or crystallization.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the amino groups and the inherent ring strain of the cyclobutane core.

-

Reactions with Electrophiles: The lone pairs of electrons on the nitrogen atoms make the diamine a good nucleophile. It readily reacts with a variety of electrophiles, such as acyl chlorides and alkyl halides, to form amides and N-alkylated derivatives, respectively. These reactions are fundamental to its use as a linker in drug design.

-

Ring-Opening Reactions: While the cyclobutane ring is more stable than cyclopropane, it can undergo ring-opening reactions under certain conditions, such as hydrogenation at high temperatures and pressures or in the presence of specific catalysts.[7]

Applications in Drug Development

The rigid, three-dimensional structure of the cyclobutane ring makes this compound a valuable scaffold in drug design. By replacing more flexible linkers, it can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.

Janus Kinase (JAK) Inhibitors

A prominent application of this compound is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[][9][10][11]

cis-Cyclobutane-1,3-diamine has been successfully incorporated as a linker in several JAK inhibitor candidates. Its rigid nature helps to correctly position the pharmacophoric groups for optimal interaction with the kinase active site. For example, in some JAK1 inhibitors, the cyclobutane linker has been shown to confer excellent potency and selectivity.[12]

Conclusion

This compound, in both its cis and trans forms, represents a powerful tool for medicinal chemists and materials scientists. Its unique conformational rigidity and synthetic accessibility make it an attractive building block for creating novel molecules with tailored properties. While a complete experimental dataset for the parent diamines remains to be fully compiled in the public domain, the available information underscores its significance, particularly in the design of next-generation therapeutics targeting signaling pathways such as the JAK-STAT cascade. Further research into the experimental properties and reactivity of this versatile scaffold will undoubtedly unlock new opportunities in drug discovery and beyond.

References

- 1. This compound | C4H10N2 | CID 22022636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. cis-1,3-cyclobutanediamine 97% | CAS: 1363382-21-1 | AChemBlock [achemblock.com]

- 4. Patent Details | Paper Digest [paperdigest.org]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 9. KEGG PATHWAY: map04630 [genome.jp]

- 10. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

Commercial Availability and Application of Cyclobutane-1,3-diamine Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has garnered significant interest in medicinal chemistry due to its unique conformational constraints.[1] As a bioisosteric replacement for other cyclic and acyclic structures, it offers a valuable tool for optimizing the pharmacological properties of drug candidates. Among the various substituted cyclobutanes, the 1,3-diamine scaffold has emerged as a particularly important building block, enabling the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of cyclobutane-1,3-diamine derivatives, detailed synthetic protocols, and insights into their application in drug discovery, with a focus on their role as kinase inhibitors.

Commercial Availability of this compound Building Blocks

A diverse range of this compound building blocks, including various isomers, protecting group strategies, and salt forms, are commercially available from several specialized chemical suppliers. These compounds serve as crucial starting materials for the synthesis of complex molecules in drug discovery programs. The following tables summarize the availability of key this compound derivatives from prominent suppliers.

Table 1: Unprotected and Salt Forms of this compound

| Compound Name | Isomer | CAS Number | Supplier(s) | Purity | Available Quantities |

| This compound | Mixture | 91301-66-5 | Key Organics, BLD Pharm, Ambeed | ≥97% | 500 mg - 10 g |

| cis-cyclobutane-1,3-diamine | cis | 1363382-21-1 | AChemBlock | 97% | Inquire |

| (1R,3R)-Cyclobutane-1,3-diamine | trans | 1363382-21-1 | Apollo Scientific | Inquire | Inquire |

| cis-1-methylthis compound dihydrochloride | cis | - | Aladdin Scientific | ≥97% | 100 mg - 250 mg |

| trans-Cyclobutane-1,3-diamine dihydrochloride | trans | 1523571-17-6 | ChemScene | ≥97% | 250 mg - 100 g |

| This compound dihydrochloride | Mixture | - | Fluorochem | 98+% | Inquire |

Table 2: Boc-Protected this compound Derivatives

| Compound Name | Isomer | CAS Number | Supplier(s) | Purity | Available Quantities |

| tert-Butyl (trans-3-aminocyclobut-1-yl)carbamate | trans | 871014-19-6 | SynQuest Laboratories | Inquire | Inquire |

| trans-N-Boc-1,3-diaminocyclobutane | trans | - | Sigma-Aldrich | Inquire | Inquire |

Table 3: Other Commercially Available Cyclobutane Building Blocks

| Compound Name | Isomer | CAS Number | Supplier(s) | Purity | Available Quantities |

| cis-cyclobutane-1,3-diol | cis | 1332482-73-1 | AChemBlock | 97% | Inquire |

| trans-cyclobutane-1,3-diol | trans | 1332482-75-3 | CP Lab Safety, AChemBlock | 97% | 100 mg - Inquire |

| Cyclobutane-1,3-dicarboxylic acid | Mixture | 62184-63-8 | BLD Pharm | Inquire | Inquire |

| cis-Cyclobutane-1,3-dicarboxylic acid | cis | 2398-16-5 | PubChem | Inquire | Inquire |

Synthesis of this compound Building Blocks

The synthesis of cis- and trans-1,3-diaminocyclobutane derivatives can be achieved through multi-step sequences, often starting from commercially available cyclobutane precursors. A common strategy involves the construction of the cyclobutane ring followed by functional group manipulations to introduce the amino moieties.

Synthesis of Mono-Boc-Protected cis- and trans-1,3-Diaminocyclobutane

A well-established route to Boc-monoprotected cis- and trans-1,3-diaminocyclobutanes has been developed, which is crucial for their use in further synthetic transformations.[2][3] The following is a representative experimental protocol adapted from the literature.

Experimental Protocol: Synthesis of tert-Butyl (cis-3-aminocyclobutyl)carbamate and tert-Butyl (trans-3-aminocyclobutyl)carbamate

This synthesis starts from 3-oxocyclobutanecarboxylic acid, a commercially available starting material.

Step 1: Synthesis of 3-oxocyclobutane-1-carboxamide

-

To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir the mixture for 1 hour, then extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxocyclobutane-1-carboxamide.

Step 2: Hofmann Rearrangement to form a mixture of cis- and trans-3-aminocyclobutan-1-one

-

To a solution of sodium hydroxide in water, add bromine (1.1 equivalents) at 0 °C to form a sodium hypobromite solution.

-

Add a solution of 3-oxocyclobutane-1-carboxamide (1 equivalent) in water to the hypobromite solution at 0 °C.

-

Warm the reaction mixture to 70 °C and stir for 1 hour.

-

Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry, filter, and concentrate the organic extracts to obtain a mixture of cis- and trans-3-aminocyclobutan-1-one.

Step 3: Reductive Amination to form a mixture of cis- and trans-cyclobutane-1,3-diamine

-

Dissolve the mixture of aminoketones from the previous step in methanol.

-

Add ammonium acetate (excess) and sodium cyanoborohydride (1.5 equivalents).

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with aqueous HCl and then basify with NaOH.

-

Extract the product with an organic solvent, dry, and concentrate to yield a mixture of cis- and trans-cyclobutane-1,3-diamine.

Step 4: Separation of Isomers and Mono-Boc Protection

-

The cis and trans isomers of the diamine can be separated by column chromatography on silica gel.

-

For mono-Boc protection, dissolve the separated diamine isomer (1 equivalent) in a suitable solvent (e.g., DCM or a mixture of dioxane and water).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) and a base such as triethylamine or sodium bicarbonate.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by extraction and purify by column chromatography to yield the desired mono-Boc-protected cis- or trans-1,3-diaminocyclobutane.

Caption: Synthetic scheme for mono-Boc-protected diamines.

Application in Drug Discovery: JAK1 Inhibitors

This compound building blocks have proven to be particularly valuable in the design of kinase inhibitors. The rigid cyclobutane scaffold serves to orient pharmacophoric groups in a defined spatial arrangement, which can lead to enhanced potency and selectivity. A prominent example is the use of a cis-1,3-diaminocyclobutane linker in the development of selective Janus kinase 1 (JAK1) inhibitors.[4]

Abrocitinib (PF-04965842) is a selective JAK1 inhibitor that has been approved for the treatment of atopic dermatitis.[5][6] The structure of abrocitinib incorporates a cis-1,3-diaminocyclobutane core, which is crucial for its high affinity and selectivity for JAK1.

The JAK-STAT Signaling Pathway and Inhibition by Abrocitinib

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation.[7] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.

The pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Abrocitinib exerts its therapeutic effect by selectively inhibiting JAK1. It binds to the ATP-binding site of the JAK1 kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.[5][6] The crystal structure of JAK1 in complex with abrocitinib (PDB ID: 6BBU) reveals the key interactions that contribute to its potent and selective inhibition.[1][4]

Caption: JAK-STAT pathway and inhibition by Abrocitinib.

Experimental Workflow for Kinase Inhibitor Drug Discovery

The discovery and development of a kinase inhibitor, such as one incorporating a this compound scaffold, is a multi-stage process that begins with target identification and culminates in preclinical and clinical evaluation. The following diagram illustrates a typical workflow for small molecule kinase inhibitor drug discovery.

Caption: Kinase inhibitor drug discovery workflow.

This workflow highlights the iterative nature of drug discovery, where the synthesis of novel analogs, guided by structure-activity relationship (SAR) studies, is central to the optimization of lead compounds. The commercial availability of diverse and unique building blocks, such as the cyclobutane-1,3-diamines discussed herein, is critical for enabling the rapid exploration of chemical space and the development of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 3. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Abrocitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Abrocitinib|JAK1 Inhibitor|For Research Use [benchchem.com]

- 7. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Allure of the Strained Ring: A History of Cyclobutane-Containing Natural Products

An in-depth technical guide on the discovery and history of cyclobutane-containing natural products for researchers, scientists, and drug development professionals.

The cyclobutane motif, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain. Its incorporation into natural products bestows unique conformational constraints and reactivity, leading to a diverse array of biological activities. This guide delves into the historical discovery, structural elucidation, and biological significance of these fascinating molecules, providing a technical overview for the modern researcher.

Early Discoveries and Structural Challenges

The story of cyclobutane natural products begins in the late 19th and early 20th centuries with the investigation of photodimerizable cinnamic acids. The isolation and characterization of truxillic and truxinic acids from coca leaves and other plant sources presented a significant puzzle to chemists of the era. It was not until the pioneering work on the photochemistry of these compounds that their cyclobutane core was firmly established, revealing the ability of natural systems to harness light to forge these strained rings.

A pivotal moment in the field was the discovery of pinane monoterpenoids, such as α- and β-pinene, major constituents of pine resins. Their bicyclic structure, containing a cyclobutane ring fused to a cyclohexane ring, was a subject of extensive research and debate, with the correct structure being established through a combination of degradation studies and, eventually, spectroscopic methods.

The Rise of Spectroscopic Techniques and the Explosion of Diversity

The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in the mid-20th century revolutionized natural product chemistry. These powerful tools enabled the rapid and unambiguous determination of complex structures, leading to the discovery of a vast and growing number of cyclobutane-containing natural products. This era saw the isolation of compounds with a wide range of structural motifs and biological activities, from the potent antibiotic properties of carbocyclic nucleosides to the complex polycyclic frameworks of marine-derived natural products.

Key Classes of Cyclobutane-Containing Natural Products

The structural diversity of these compounds is immense. Here, we highlight some of the major classes that have garnered significant scientific attention.

Terpenoids

This large and diverse class of natural products includes numerous examples containing a cyclobutane ring. The aforementioned pinenes are classic examples. Another significant subgroup is the butanoids, which are irregular monoterpenes characterized by a 1,1,2,3-tetramethylcyclobutane skeleton, such as grandisol, the major component of the cotton boll weevil pheromone.

Alkaloids

A number of alkaloids feature a cyclobutane core, often fused into a larger polycyclic system. These compounds frequently exhibit potent biological activities. For instance, the piperidine alkaloid piperine, responsible for the pungency of black pepper, can undergo photodimerization to form a cyclobutane-containing dimer.

Polyketides

This class of natural products, biosynthesized from acetyl and propionyl subunits, includes several members with cyclobutane rings. These structures are often complex and possess interesting biological properties, including antibiotic and antifungal activities.

Carbocyclic Nucleosides

These nucleoside analogues, where the furanose ring is replaced by a carbocycle, are a critical class of antiviral and anticancer agents. A key subset of these compounds features a cyclobutane ring, such as carbadine and its analogues. Their unique shape allows them to act as effective inhibitors of viral polymerases and other key enzymes in nucleic acid metabolism.

Quantitative Data on Selected Cyclobutane-Containing Natural Products

The following table summarizes key quantitative data for a selection of representative cyclobutane-containing natural products. This data is intended to provide a comparative overview of their biological potency.

| Compound | Class | Source | Biological Activity | IC50/EC50 |

| Carbovir | Carbocyclic Nucleoside | Synthetic analogue | Anti-HIV | EC50 = 0.2 µM |

| Grandisol | Terpenoid | Anthonomus grandis (Boll weevil) | Pheromone | - |

| (+)-α-Pinene | Terpenoid | Pine resin | Antimicrobial | MIC = 1.6-6.4 mg/mL |

| (-)-β-Pinene | Terpenoid | Pine resin | Anti-inflammatory | IC50 = 25 µM (COX-2) |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are generalized methodologies for the isolation and characterization of cyclobutane-containing natural products, as well as a representative bioassay.

Protocol 1: General Procedure for the Isolation and Purification of Terpenoids from Plant Material

-

Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a suitable organic solvent (e.g., hexane, ethyl acetate) using a Soxhlet apparatus for 24-48 hours. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) to separate compounds based on their polarity.

-

Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase.

-

-

Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC and spectroscopic methods.

Protocol 2: Structure Elucidation by Spectroscopic Methods

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule, allowing for the complete assignment of the structure, including the stereochemistry of the cyclobutane ring.

-

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.

Protocol 3: Anti-HIV Activity Assay for Carbocyclic Nucleosides

-

Cell Culture: Human T-lymphocyte cells (e.g., MT-4 cells) are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Viral Infection: Cells are infected with a known titer of HIV-1 (e.g., strain IIIB).

-

Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., carbovir). A positive control (e.g., AZT) and a negative control (no drug) are included.

-

Incubation: The treated and infected cells are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is read at 540 nm, and the percentage of viable cells is calculated relative to the uninfected control.

-

Data Analysis: The EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effect) is determined by plotting the percentage of cell viability against the drug concentration.

Visualizing Key Processes

To aid in the understanding of the workflows and biological relevance of these compounds, the following diagrams are provided.

Caption: A generalized workflow for the discovery of natural products.

The Rising Potential of Cyclobutane-1,3-diamine Analogues in Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, puckered conformation of the cyclobutane ring is increasingly being exploited by medicinal chemists to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide delves into the biological activities of emerging cyclobutane-1,3-diamine analogues, focusing on their potential as both anticancer agents and kinase inhibitors. We present a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action, supported by detailed experimental protocols and visual representations of key cellular pathways.

Anticancer Activity: Cyclobutane Analogues of Combretastatin A4

Novel this compound derivatives have shown promise as anticancer agents, particularly as analogues of the potent natural product combretastatin A4. These compounds circumvent the metabolic instability of the cis-stilbene bridge in the parent compound while maintaining its tubulin-binding properties.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of these analogues has been evaluated against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for representative cis- and trans-cyclobutane-1,3-diamine analogues of combretastatin A4.[1]

| Compound ID | Stereochemistry | Cancer Cell Line | IC50 (µM) |

| Analogue 1 | cis | HepG2 (Hepatocarcinoma) | Micromolar Range |

| Analogue 1 | cis | SK-N-DZ (Neuroblastoma) | Micromolar Range |

| Analogue 2 | trans | HepG2 (Hepatocarcinoma) | Micromolar Range |

| Analogue 2 | trans | SK-N-DZ (Neuroblastoma) | Micromolar Range |

Mechanism of Action: Dual Disruption of Cellular Integrity

The anticancer activity of these combretastatin A4 analogues stems from a dual mechanism of action. Firstly, they bind to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Secondly, these compounds have been shown to interfere with the vascular endothelial (VE)-cadherin signaling pathway.[2] By disrupting the interaction between VE-cadherin, β-catenin, and the Akt signaling pathway, these analogues increase endothelial cell permeability and inhibit the formation of new blood vessels, leading to vascular collapse within the tumor microenvironment.[2]

Kinase Inhibition: Cyclobutane-1,3-diamines as JAK Inhibitors

The cis-conformation of the 1,3-diaminocyclobutane scaffold has proven to be an excellent linker for designing potent and selective inhibitors of the Janus kinase (JAK) family. These enzymes are crucial mediators of cytokine signaling, and their dysregulation is implicated in various inflammatory and autoimmune diseases.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of cyclobutane-containing JAK inhibitors has been demonstrated to be in the low nanomolar range, with good selectivity across the JAK family. The table below presents the IC50 values for Ruxolitinib, a marketed JAK inhibitor featuring a cyclobutane moiety.

| Compound | Target | IC50 (nM) |

| Ruxolitinib | JAK1 | 3.3 |

| JAK2 | 2.8 | |

| JAK3 | >400 | |

| TYK2 | 19 |

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes. This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. As a result, the translocation of STAT dimers to the nucleus is blocked, leading to the downregulation of inflammatory gene expression.

Experimental Protocols

Synthesis of cis/trans-1,3-Disubstituted Cyclobutane Analogues of Combretastatin A4

A general synthetic approach to these analogues involves the [2+2] cycloaddition of a substituted styrene with an appropriate ketene acetal, followed by functional group manipulation to install the desired aryl moieties. The separation of cis and trans isomers is typically achieved by column chromatography. A detailed retrosynthetic analysis has been previously described.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, by plotting the absorbance against the compound concentration.

JAK1 Kinase Inhibition Assay (Biochemical Assay)

-

Reaction Setup: In a 384-well plate, combine the JAK1 enzyme, a fluorescently labeled peptide substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of the this compound analogues to the wells.

-

Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Detection: Measure the fluorescence signal, which is inversely proportional to the extent of peptide phosphorylation.

-

IC50 Determination: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce JAK1 activity by 50%.

References

An In-depth Technical Guide to the Stereoisomers of Cyclobutane-1,3-diamine for Drug Development Professionals

An authoritative guide for researchers and scientists on the synthesis, properties, and potential applications of cis- and trans-cyclobutane-1,3-diamine, critical building blocks in modern drug discovery.

The cyclobutane motif, a four-membered carbocycle, has garnered significant interest in medicinal chemistry due to its unique conformational properties and its ability to impart favorable pharmacokinetic profiles to drug candidates. Among the various substituted cyclobutanes, the stereoisomers of cyclobutane-1,3-diamine, namely the cis and trans forms, have emerged as valuable scaffolds. Their rigid, puckered structures allow for precise spatial orientation of appended functionalities, making them attractive for the design of potent and selective inhibitors for a range of biological targets. This technical guide provides a comprehensive overview of the synthesis, separation, and distinct physicochemical and structural properties of these stereoisomers, with a focus on their application in drug development.

Stereoisomers and Conformational Analysis

This compound exists as two diastereomers: cis-cyclobutane-1,3-diamine and trans-cyclobutane-1,3-diamine. The spatial arrangement of the two amino groups relative to the cyclobutane ring dictates their distinct three-dimensional shapes and, consequently, their physical, chemical, and biological properties.

The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] In 1,3-disubstituted cyclobutanes, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. For the cis-isomer, the diequatorial conformation is generally more stable, minimizing steric interactions.[1] In contrast, the trans-isomer inherently has one substituent in a pseudo-axial and the other in a pseudo-equatorial position. Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer due to unfavorable 1,3-diaxial interactions in the trans configuration.[2]

dot

Caption: Puckered conformations of cis- and trans-cyclobutane-1,3-diamine.

Physicochemical and Structural Properties

The stereochemical differences between the cis and trans isomers lead to distinct physicochemical properties, which are crucial for their application in drug design. While specific experimental data for the free diamines are scarce, data for their dihydrochloride salts and related dicarboxylic acids provide valuable insights.

| Property | cis-Cyclobutane-1,3-diamine | trans-Cyclobutane-1,3-diamine | Notes and References |

| Molecular Formula | C₄H₁₀N₂ | C₄H₁₀N₂ | |

| Molecular Weight | 86.14 g/mol | 86.14 g/mol | |

| CAS Number (Dihydrochloride) | 1523571-90-5 | 1523571-17-6 | [3] |

| Calculated LogP | -1.0 | -1.0 | Approximate values for the free base. |

| Calculated pKa | ~10-11 (for each amine) | ~10-11 (for each amine) | Estimated based on similar diamines. Experimental values for fluorinated analogs show a decrease of ~0.8 pKa units.[4] |

| Dipole Moment | Non-zero (calculated) | Near-zero (calculated, time-averaged) | The puckered, non-planar structure of the trans isomer can lead to a transient dipole moment, but it averages to near zero with rapid ring flipping. The cis isomer has a permanent dipole moment.[5][6][7] |

Table 1: Physicochemical Properties of this compound Stereoisomers.

Structural parameters, such as bond lengths and angles, are influenced by the puckered nature of the cyclobutane ring and the substitution pattern. X-ray crystallographic studies of 1,3-disubstituted cyclobutane derivatives provide representative data.

| Structural Parameter | cis Isomer (Representative) | trans Isomer (Representative) | Notes and References |

| C-C Bond Length (ring) | ~1.55 - 1.57 Å | ~1.55 - 1.57 Å | Varies slightly depending on substitution.[8][9] |

| C-N Bond Length | ~1.47 Å | ~1.47 Å | Typical C-N single bond length. |

| Dihedral Angle (Puckering) | ~20-35° | ~20-35° | The degree of puckering can be influenced by the nature of the substituents.[8] |

Table 2: Representative Structural Properties of 1,3-Disubstituted Cyclobutanes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The symmetry and conformational dynamics of each isomer result in characteristic ¹H and ¹³C NMR spectra.

Due to the symmetry in the time-averaged conformation of both isomers, simplified spectra can be expected. However, the exact chemical shifts and coupling constants will differ due to the different spatial orientations of the protons and carbons.

| Nucleus | cis-Cyclobutane-1,3-diamine (Predicted) | trans-Cyclobutane-1,3-diamine (Predicted) |

| ¹H NMR | Two main multiplets: one for the methine protons (CH-NH₂) and one for the methylene protons (CH₂). | Two main multiplets with different chemical shifts and coupling constants compared to the cis isomer. |

| ¹³C NMR | Two signals: one for the methine carbons and one for the methylene carbons. | Two signals at different chemical shifts compared to the cis isomer. |

Table 3: Predicted NMR Spectroscopic Data.

Experimental Protocols

Synthesis of cis- and trans-Cyclobutane-1,3-dicarboxylic Acid

A common precursor for the synthesis of this compound is cyclobutane-1,3-dicarboxylic acid. A mixture of the cis and trans isomers can be synthesized via the hydrolysis of diethyl cyclobutane-1,3-dicarboxylate.

Materials:

-

Diethyl cyclobutane-1,3-dicarboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

A solution of diethyl cyclobutane-1,3-dicarboxylate in ethanol is treated with an aqueous solution of sodium hydroxide.

-

The mixture is heated at reflux for several hours to ensure complete hydrolysis of the ester groups.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of the dicarboxylic acids.

-

The solid precipitate, a mixture of cis and trans isomers, is collected by filtration, washed with cold water, and dried.[10][11]

Separation of cis and trans Isomers

The separation of the cis and trans isomers of cyclobutane-1,3-dicarboxylic acid or the resulting diamines can be challenging. Fractional crystallization is a common method for the separation of the dicarboxylic acid isomers. For the diamines, separation can often be achieved by converting them to their dihydrochloride salts and exploiting differences in their solubility.[12]

Protocol for Separation of Diamine Isomers via Dihydrochloride Salts:

-

The crude mixture of cis- and trans-cyclobutane-1,3-diamine is dissolved in a suitable solvent, such as methanol or ethanol.

-

An excess of a solution of hydrogen chloride in the same solvent (or gaseous HCl) is added to the diamine solution.

-

The dihydrochloride salts of the diamines will precipitate out of the solution.

-

Due to differences in solubility, one isomer's salt may precipitate preferentially. Fractional crystallization, by carefully controlling the concentration and temperature, can be used to enrich and isolate each isomer.[12]

-

The purity of the separated isomers can be assessed by techniques such as NMR spectroscopy and melting point analysis.

dot

Caption: General experimental workflow for the synthesis and separation of this compound stereoisomers.

Application in Drug Development: A Case Study in JAK Inhibition

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory diseases and cancers.[13] As such, JAK inhibitors have become an important class of therapeutic agents. The rigid framework of this compound is well-suited for positioning key pharmacophoric elements to achieve potent and selective inhibition of JAK enzymes.

A hypothetical JAK2 inhibitor incorporating a cis-cyclobutane-1,3-diamine scaffold can be envisioned to orient a pharmacophore into the ATP-binding site of the kinase. The diamine can serve as a central scaffold to link a hinge-binding motif and a moiety that extends into a selectivity pocket.

dot

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a JAK2 inhibitor.

The choice between the cis and trans isomer can have a profound impact on the inhibitor's potency and selectivity. The specific geometry of each isomer will dictate the vector and distance between the two amino groups, thereby influencing how the attached pharmacophoric groups are presented to the target protein. This highlights the importance of stereochemically defined building blocks in rational drug design.

Conclusion

The stereoisomers of this compound represent a powerful tool in the arsenal of medicinal chemists. Their distinct and rigid three-dimensional structures provide a means to fine-tune the spatial arrangement of pharmacophores, leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates. A thorough understanding of their synthesis, separation, and conformational properties, as outlined in this guide, is essential for leveraging their full potential in the development of next-generation therapeutics.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. brainly.in [brainly.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. brainly.in [brainly.in]

- 8. tandf.figshare.com [tandf.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 13. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

Cyclobutane-1,3-Diamine: A Constrained Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric groups is a central theme in modern drug discovery. Among these, constrained diamine scaffolds have emerged as privileged structures capable of imparting favorable properties such as improved potency, selectivity, and metabolic stability. This technical guide focuses on the burgeoning potential of cyclobutane-1,3-diamine as a versatile and conformationally restricted scaffold in medicinal chemistry. Its unique puckered geometry provides a rigid framework for the spatial orientation of substituents, enabling the design of highly selective ligands for a range of biological targets.

The Rise of a Rigid Scaffold: Advantages of this compound

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly appreciated for its ability to introduce three-dimensionality into otherwise planar molecules.[1] Unlike more flexible aliphatic chains, the cyclobutane core restricts the conformational freedom of appended functional groups, which can lead to a lower entropic penalty upon binding to a biological target.[2] This inherent rigidity is a key attribute that medicinal chemists leverage to enhance binding affinity and selectivity.

The 1,3-disubstitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers, each presenting a distinct spatial relationship between the two amine functionalities. This stereochemical diversity allows for a fine-tuning of the molecule's shape to optimally fit into a target's binding site. The cis isomer, in particular, has proven to be a valuable component in the design of potent and selective enzyme inhibitors.

Application in Kinase Inhibition: The Case of Abrocitinib (PF-04965842)

A prominent example showcasing the utility of the this compound scaffold is the development of Abrocitinib (PF-04965842), a selective Janus kinase 1 (JAK1) inhibitor.[3] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling through the JAK-STAT pathway.[4] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[5]

The design of Abrocitinib involved a systematic exploration of diamine linkers to replace the 3-aminopiperidine group in the broader class of JAK inhibitors.[6] The incorporation of a cis-1,3-diaminocyclobutane linker was found to confer not only potent JAK1 inhibition but also excellent selectivity over other JAK family members.[3] This selectivity is critical for avoiding off-target effects, such as those mediated by JAK2, which is involved in erythropoietin signaling.[3][6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for Abrocitinib, highlighting the impact of the this compound scaffold on its pharmacological profile.

Table 1: In Vitro Inhibitory Activity of Abrocitinib

| Target | IC50 (nM) | Assay Type |

| JAK1 | 29 | Cell-free assay |

| JAK2 | 803 | Cell-free assay |

| JAK3 | >10,000 | Cell-free assay |

| TYK2 | 1,250 | Cell-free assay |

| IFNα-stimulated pSTAT3 (Human Whole Blood) | 189 | Cellular assay |

| IFNγ-stimulated pSTAT1 (Human Whole Blood) | 163 | Cellular assay |

| IL-21-stimulated pSTAT3 (Human Whole Blood) | 511 | Cellular assay |

| IL-27-stimulated pSTAT3 (Human Whole Blood) | 271 | Cellular assay |

| pSTAT5 in CD34+ spiked HWB (JAK2) | 7,178 | Cellular assay |

Table 2: Pharmacokinetic Parameters of Abrocitinib in Rats

| Parameter | Value | Dosing |

| Clearance (CL) | 26.6 mL/min/kg | 1 mg/kg IV |

| Volume of Distribution (Vdss) | 1.04 L/kg | 1 mg/kg IV |

| Half-life (T1/2) | 1.1 h | 1 mg/kg IV |

| Oral Bioavailability | 95.6% | 3 mg/kg PO |

The JAK-STAT Signaling Pathway and Inhibition by this compound Analogs

The JAK-STAT signaling cascade is a primary mechanism for transducing signals from a multitude of cytokines and growth factors.[11] The pathway is integral to immune function, cell proliferation, and differentiation.[5]

Caption: The JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.

As depicted in the diagram, the binding of a cytokine to its receptor leads to the activation of associated JAKs. These kinases then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription.[4] Abrocitinib, by selectively inhibiting JAK1, blocks this signaling cascade, thereby mitigating the downstream inflammatory effects.[8] The rigid this compound scaffold is crucial for positioning the pharmacophoric groups of Abrocitinib for optimal interaction with the ATP-binding site of JAK1, leading to its potent and selective inhibition.

Experimental Protocols

The development of potent and selective inhibitors like Abrocitinib relies on robust synthetic and analytical methodologies. The following sections outline representative experimental protocols for the synthesis of the this compound core and the evaluation of JAK1 inhibitory activity.

Synthesis of Boc-Monoprotected cis- and trans-1,3-Diaminocyclobutane

A common strategy for the synthesis of this compound derivatives involves the construction of the cyclobutane ring through classical malonate alkylation chemistry.[12]

Caption: A generalized synthetic workflow for preparing key intermediates.

Detailed Methodologies:

-

Cyclobutane Ring Formation: Diethyl malonate is treated with a suitable base (e.g., sodium ethoxide) and subsequently alkylated with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) to form a cyclobutane-1,1-dicarboxylate.

-

Decarboxylation: The resulting diester is hydrolyzed and decarboxylated under acidic or basic conditions to yield cyclobutane-1-carboxylic acid.

-

Introduction of Amine Functionality: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. Hydrolysis of the isocyanate furnishes the corresponding amine. The second amine group is introduced through a series of functional group interconversions.

-

Diastereomer Separation: The resulting mixture of cis and trans diaminocyclobutanes can be separated by chromatographic techniques.

-

Monoprotection: The desired diastereomer is then selectively monoprotected with a Boc group (di-tert-butyl dicarbonate) to allow for subsequent derivatization at the free amine.

In Vitro JAK1 Kinase Inhibition Assay

The inhibitory potency of compounds against JAK1 is typically determined using in vitro kinase assays. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[13]

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Methodologies:

-

Reagent Preparation: Recombinant human JAK1 enzyme, a suitable peptide substrate, and ATP are prepared in an appropriate assay buffer. Test compounds are serially diluted in DMSO.

-

Assay Plate Preparation: The test compound dilutions are transferred to a microplate.

-

Enzyme and Substrate Addition: A mixture of JAK1 enzyme and the peptide substrate is added to the wells containing the test compound and incubated.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped, and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phosphopeptide antibody and an XL665-labeled antibody) are added.

-

Signal Measurement: The plate is incubated to allow for the development of the FRET signal, which is then read on a compatible plate reader. The ratio of the emission signals at 665 nm and 620 nm is used to determine the extent of substrate phosphorylation.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold has proven its merit in the realm of medicinal chemistry, most notably in the development of the selective JAK1 inhibitor Abrocitinib. Its conformationally constrained nature provides a powerful tool for designing ligands with enhanced potency and selectivity. The synthetic accessibility of both cis and trans isomers further broadens its applicability. As drug discovery programs continue to seek novel chemical matter with improved pharmacological properties, the strategic incorporation of the this compound core is poised to become an increasingly valuable strategy for the creation of next-generation therapeutics targeting a wide array of diseases. Future efforts will likely focus on exploring further derivatization of this scaffold to target other enzyme families and receptors, as well as leveraging its unique three-dimensional structure in fragment-based drug discovery campaigns.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. onclive.com [onclive.com]

- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 13. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Puckering of Cyclobutane-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals